

3-(3,5-Difluorophenyl)oxetan-3-OL mass spectrometry analysis

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Compound of Interest

Compound Name: 3-(3,5-Difluorophenyl)oxetan-3-OL

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **3-(3,5-Difluorophenyl)oxetan-3-ol**

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules incorporating unique scaffolds, such as the oxetane ring, have garnered significant attention for their ability to modulate physicochemical properties like solubility and metabolic stability.^{[1][2]} This guide focuses on one such molecule: **3-(3,5-Difluorophenyl)oxetan-3-ol**. With a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol, this compound presents a unique analytical challenge and opportunity.^[3]

Mass spectrometry stands as an indispensable tool for confirming the identity, structure, and purity of such compounds. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the mass spectrometric analysis of **3-(3,5-Difluorophenyl)oxetan-3-ol**. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Core Molecular Structure & Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics. The structure of **3-(3,5-Difluorophenyl)oxetan-3-ol** integrates three key functional regions that dictate its behavior in a mass spectrometer:

- The Oxetane Ring: A four-membered, strained heterocyclic ether. This strained ring is a potential site for charge localization and is susceptible to ring-opening fragmentation pathways.^[4]
- The Tertiary Alcohol (-OH): This hydroxyl group is a primary site for ionization (both protonation and deprotonation) and is prone to a characteristic neutral loss of water.^[5]
- The 3,5-Difluorophenyl Group: The aromatic ring provides stability, while the two fluorine atoms serve as mass markers, influencing the molecule's electronic properties and fragmentation.

These features are summarized in the table below.

Property	Value	Source
CAS Number	1395281-64-7	[3][6]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[3]
Molecular Weight	186.16 g/mol	[3]
Monoisotopic Mass	186.0492 Da	

The Causality of Ionization Technique Selection

The choice of ionization source is the most critical decision in shaping the analytical outcome. The goal is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation.

Primary Recommendation: Electrospray Ionization (ESI)

For a polar, non-volatile small molecule like **3-(3,5-Difluorophenyl)oxetan-3-ol**, Electrospray Ionization (ESI) is the premier choice. As a "soft" ionization technique, ESI imparts minimal

excess energy to the analyte, which is advantageous for preserving the molecular ion and obtaining a clear measurement of its molecular weight.[7]

- **Expertise & Causality:** The molecule's hydroxyl group and the ether oxygen of the oxetane ring contain lone pairs of electrons, making them excellent proton acceptors (Lewis bases). [4][8] This inherent chemical property makes the molecule ideally suited for forming a protonated molecule, $[M+H]^+$, in positive ion mode. Conversely, the hydroxyl proton is sufficiently acidic to be abstracted, allowing for detection in negative ion mode as $[M-H]^-$.[8]
- **Positive vs. Negative Ion Mode:**
 - **Positive Ion Mode ($[M+H]^+$):** This is the recommended starting point. By acidifying the mobile phase (e.g., with 0.1% formic acid), we create a proton-rich environment that promotes the formation of the $[M+H]^+$ ion, which is often highly stable and abundant.[9]
 - **Negative Ion Mode ($[M-H]^-$):** This mode can also be effective. By using a basic mobile phase additive (e.g., a trace of ammonia solution), we facilitate the removal of the hydroxyl proton.[9] Comparing the signal-to-noise ratio in both modes is a crucial step in method development to ensure maximum sensitivity.

Alternative Technique: Electron Ionization (EI)

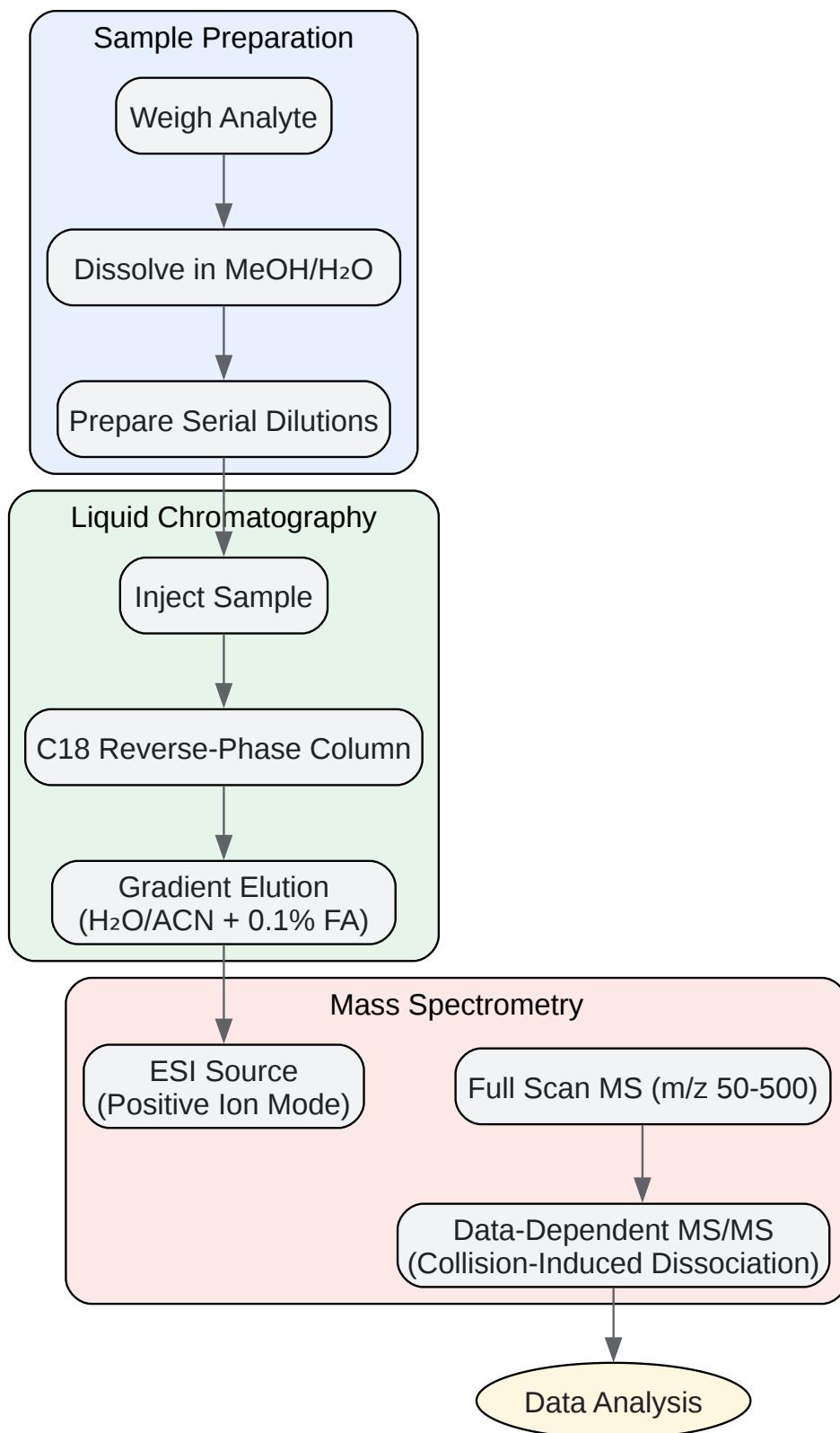
Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[10]

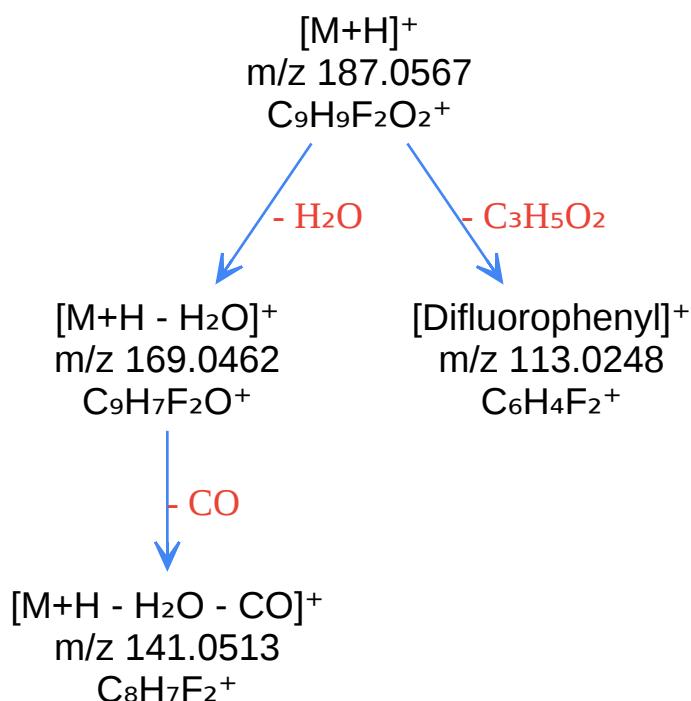
- **Trustworthiness & Application:** While ESI is superior for determining molecular weight, EI provides a rich, fingerprint-like fragmentation pattern that is invaluable for structural confirmation and library matching.[11] However, its application here is contingent on the analyte's thermal stability and volatility. The molecular ion peak in EI spectra is often weak or entirely absent for alcohols due to rapid fragmentation.[5]

Experimental Workflow and Protocols

A self-validating protocol requires meticulous attention to each step, from sample preparation to data acquisition.

Experimental Workflow: LC-ESI-MS/MS





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